Cas no 33705-05-4 ((1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate)

(1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate structure
33705-05-4 structure
Nome do Produto:(1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
N.o CAS:33705-05-4
MF:C26H34O8
MW:474.543368816376
CID:1465573
PubChem ID:186176

(1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate Propriedades químicas e físicas

Nomes e Identificadores

    • (1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-7b-hydroxy-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-
    • DTXSID00955324
    • 4-Desoxyphorbol-12,13,20-triacetate
    • 12-O-,13-,20-O-Triacetyl(4-deoxy-4-alpha-phorbol
    • 33705-05-4
    • 3-[(Acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
    • Inchi: InChI=1S/C26H34O8/c1-12-8-19-18(21(12)30)9-17(11-32-14(3)27)10-20-22-24(6,7)26(22,34-16(5)29)23(33-15(4)28)13(2)25(19,20)31/h8,10,13,18-20,22-23,31H,9,11H2,1-7H3/t13-,18-,19-,20+,22-,23-,25+,26-/m1/s1
    • Chave InChI: FDCIAGIPBOEVMR-DGSZWRQFSA-N
    • SMILES: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)COC(=O)C)C)O)OC(=O)C)OC(=O)C

Propriedades Computadas

  • Massa Exacta: 474.22542
  • Massa monoisotópica: 474.225
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 34
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 1020
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.6
  • Superfície polar topológica: 116Ų

Propriedades Experimentais

  • Densidade: 1.27
  • Ponto de ebulição: 557.9°C at 760 mmHg
  • Ponto de Flash: 179.5°C
  • Índice de Refracção: 1.559
  • PSA: 116.2
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd